molecular formula C10H8O3S B1344184 Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate CAS No. 246177-37-7

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate

Cat. No. B1344184
M. Wt: 208.24 g/mol
InChI Key: RAWQGMFTJYIMMQ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that have a sulfur atom in a five-membered ring. The specific compound of interest, while not directly synthesized or analyzed in the provided papers, is related to various thiophene derivatives that have been studied for their potential pharmacological activities and chemical properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions starting from simpler thiophene compounds. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents . Another example is the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which was achieved by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of methyl 4-hydroxybenzo[b]thiophene-5-carboxylate.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, and MS, as well as elemental analysis . The presence of substituents on the thiophene ring can significantly affect the electronic properties and reactivity of the molecule. For example, the introduction of a hydroxy group can lead to the formation of intramolecular hydrogen bonds, which can stabilize the molecule .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including electrophilic substitution, bromination, nitration, and Mannich reactions . The position of substitution on the thiophene ring is influenced by the nature of the substituents already present on the ring. For instance, electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen typically give 5-substituted products . The reactivity of these compounds can be exploited in further chemical transformations to obtain more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The introduction of different functional groups can lead to a variety of properties, such as antiarrhythmic, serotonin antagonist, and antianxiety activities . The presence of a hydroxy group can also lead to strong intramolecular hydrogen bonding, which can affect the compound's solubility and stability . The photophysical properties of thiophene derivatives can be altered through structural modifications, as seen in the photo- and thermochromic transformations of acylated N-alkylimines .

Scientific Research Applications

Intermediate in Synthesis of Condensed Sulfur Heterocycles

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a pivotal intermediate in the synthesis of condensed sulfur heterocycles. Its hydroxyl group can be converted into O-carbamate, facilitating the regiocontrolled introduction of substituents through directed metallation. This process is essential for synthesizing various hydroxybenzo[b]thiophenes with desired properties and reactivities, highlighting its significance in organic synthesis and medicinal chemistry (Wahidulla & Bhattacharjee, 2013), (Mereyala, Banda, & Sirajud Doulah, 2013), (Mukherjee & De, 2003), (Khapli, Dey, & Mal, 2003), (Paknikar & Srinivasan, 2013), (Basak, Ghosh, & Sarkar, 2003).

Mesomorphic Potential and Structure–Property Study

A study on the synthesis and mesomorphic properties of novel esters derived from 4-substituted thiophene-2-carboxylic acids demonstrated the potential of such derivatives in forming mesophases. This research deduced structure–property relationships, indicating that the mesogenic properties depend on the total number of rings in the molecular core and the nature of the substituent in the thiophene ring's 4-position. Such findings provide insights into the development of materials with desirable thermal and optical properties (Matharu, Karadakov, Cowling, Hegde, & Komitov, 2011).

Antimicrobial and Antioxidant Studies

In the field of medicinal chemistry, derivatives of methyl 4-hydroxybenzo[b]thiophene-5-carboxylate have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these derivatives exhibited excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential. Such studies highlight the compound's relevance in developing new therapeutic agents with antimicrobial and antioxidant capacities (Raghavendra et al., 2016).

Bromination Reaction Selectivity

Research on the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene underlined the compound's unique electronic structure, which leads to "abnormal" selectivity in bromination reactions. This "non-planar" conjugated model affects the electron delocalization and thus the reaction's selectivity, providing valuable insights into the synthesis of charge-transporting materials (Wu, Pang, Tan, & Meng, 2013).

Safety And Hazards

The safety information for “Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate” includes pictograms, signal words, hazard statements, and precautionary statements . The MSDS (Material Safety Data Sheet) provides detailed safety and handling information .

properties

IUPAC Name

methyl 4-hydroxy-1-benzothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWQGMFTJYIMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625450
Record name Methyl 4-hydroxy-1-benzothiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate

CAS RN

246177-37-7
Record name Methyl 4-hydroxy-1-benzothiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing methyl 5-bromo4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate (Preparation 12, 1.18 g) and lithium carbonate (1.81 g) in anhydrous DMF (10 mL) is heated at 100° C. overnight. After cooling, the solids are removed by filtration and the filtrate is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is washed with brine, dried over Na2SO4, filtered, and concentrated to give a brown solid. This crude product is chromatographed on a Biotage column eluting with 0-20% ethyl acetate in heptane (250 mL each 10%) to give 270 mg (32%) of the title compound as a white solid. Physical characteristics: Mp 94-95° C.; MS (ESI−) m/z 207.0 (M−H)−. Anal. found: C, 57.26; H, 3.88; N, 0.17.
Name
methyl 5-bromo4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
32%

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